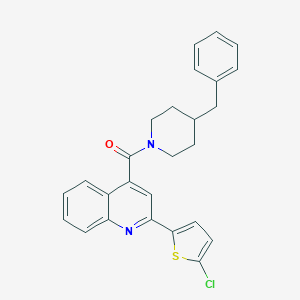
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a combination of benzylpiperidine, thienyl, and quinolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the individual components. The benzylpiperidine moiety can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by further reactions to introduce the benzyl group . The thienyl and quinolyl groups are then introduced through a series of substitution reactions, often involving chlorination and other functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinolyl and thienyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs of the original compound.
科学的研究の応用
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the thienyl and quinolyl groups.
Thiazoles: Compounds with a thiazole ring, which share some structural similarities and biological activities.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C26H23ClN2OS |
|---|---|
分子量 |
447 g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H23ClN2OS/c27-25-11-10-24(31-25)23-17-21(20-8-4-5-9-22(20)28-23)26(30)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,17,19H,12-16H2 |
InChIキー |
OOYJCLWFDYIGRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-cyano-3-methyl-5-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B335015.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B335017.png)
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B335020.png)
![METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B335022.png)
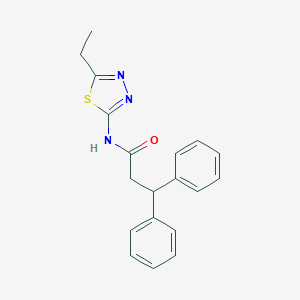
![4-[(4-Cinnamyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B335026.png)
![(3-chloro-6-methyl-1-benzothiophen-2-yl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B335027.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B335029.png)

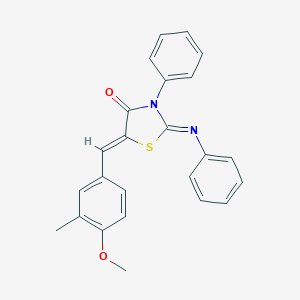
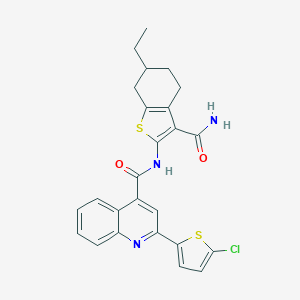
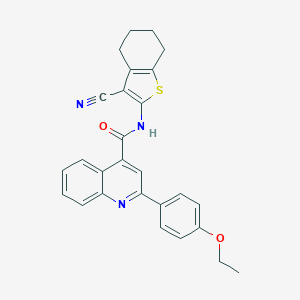
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B335039.png)
![3-[(2-Methoxy-5-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B335042.png)
